N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a quinoline ring, and a piperidine sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline ring, followed by the introduction of the piperidine sulfonyl group. The final step involves the attachment of the methoxyphenyl group to the acetamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-methoxybenzyl)ethanamine
- Methyl N-(4-methoxyphenyl)carbamate
Uniqueness
N-(4-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H29N3O4S2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-methyl-6-(4-methylpiperidin-1-yl)sulfonylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-17-10-12-28(13-11-17)34(30,31)21-8-9-23-22(15-21)18(2)14-25(27-23)33-16-24(29)26-19-4-6-20(32-3)7-5-19/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,26,29) |
InChI Key |
FNEZCGKPAVHULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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